
Propargyl-PEG16-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propargyl-PEG16-OH is a compound that belongs to the class of polyethylene glycol derivatives. It is characterized by the presence of a propargyl group at one end and a hydroxyl group at the other end of a polyethylene glycol chain. This compound is known for its versatility and is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG16-OH typically involves the modification of commercially available polyethylene glycol. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol, which is then reacted with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran under reflux conditions. The product is then purified using techniques such as column chromatography to obtain this compound with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG16-OH undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Propargyl-PEG16-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for various biological studies.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to modify drug molecules.
Industry: Applied in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Propargyl-PEG16-OH involves the reactivity of the propargyl group, which can participate in various chemical reactions. The hydroxyl group also plays a role in the compound’s reactivity, allowing for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Propargyl-PEG8-OH: A shorter chain version with similar reactivity but different physical properties.
Propargyl-PEG24-OH: A longer chain version with increased solubility and different applications.
Propargyl-PEG-NH2: Contains an amine group instead of a hydroxyl group, offering different reactivity and applications.
Uniqueness
Propargyl-PEG16-OH is unique due to its specific chain length, which provides a balance between solubility and reactivity. This makes it particularly useful in applications where both properties are essential .
Properties
Molecular Formula |
C35H68O17 |
|---|---|
Molecular Weight |
760.9 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C35H68O17/c1-2-4-37-6-8-39-10-12-41-14-16-43-18-20-45-22-24-47-26-28-49-30-32-51-34-35-52-33-31-50-29-27-48-25-23-46-21-19-44-17-15-42-13-11-40-9-7-38-5-3-36/h1,36H,3-35H2 |
InChI Key |
YOVYEUMZAVNJIF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


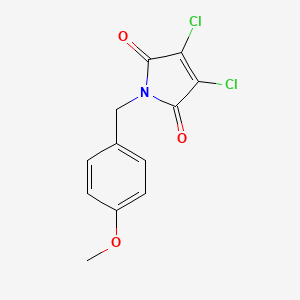
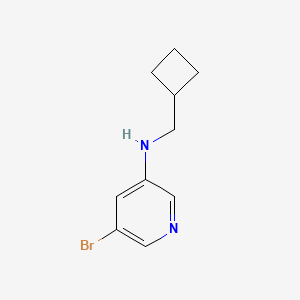
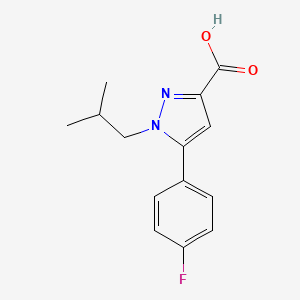

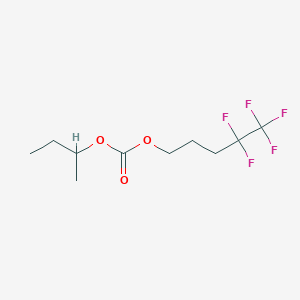


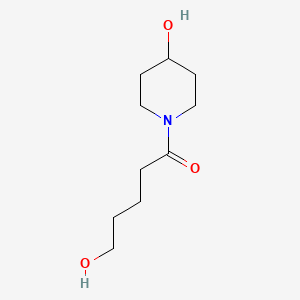
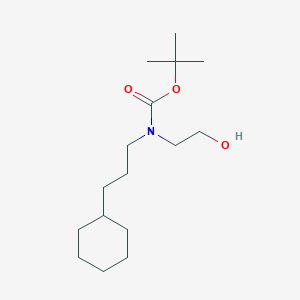
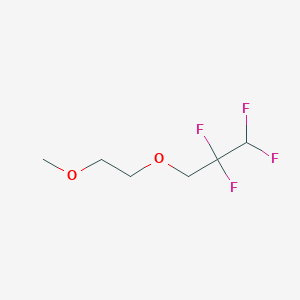
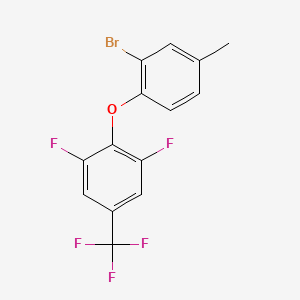
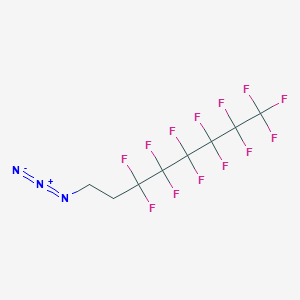
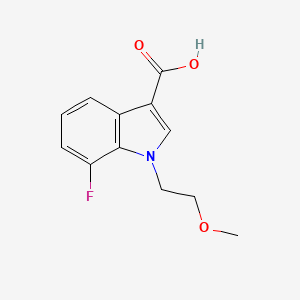
![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)
